N-Trityl Candesartan Methyl Ester-d4 is a deuterated derivative of Candesartan, an angiotensin II receptor antagonist primarily used for treating hypertension and heart failure. This compound is significant in pharmaceutical research and quality control, particularly in the stability studies of Candesartan formulations. The presence of deuterium (d4) enhances its utility in various analytical techniques, such as mass spectrometry, allowing for precise tracking and quantification in complex biological systems.
N-Trityl Candesartan Methyl Ester-d4 is classified under the category of pharmaceutical intermediates and impurities. It is derived from the parent compound Candesartan and is often utilized as a reference standard in analytical chemistry. The compound is typically sourced from specialized chemical suppliers focusing on pharmaceutical-grade materials and stable isotopes for research purposes .
The synthesis of N-Trityl Candesartan Methyl Ester-d4 involves several key steps:
The synthetic route typically employs controlled conditions involving temperature regulation, specific pH ranges, and organic solvents such as dichloromethane or toluene to facilitate reactions efficiently. Industrial production methods focus on scalability while minimizing environmental impact through techniques like continuous flow chemistry .
The molecular formula of N-Trityl Candesartan Methyl Ester-d4 is , with a molecular weight of approximately 482.61 g/mol. The structure features a trityl group that enhances lipophilicity, making it suitable for biological applications.
N-Trityl Candesartan Methyl Ester-d4 can undergo various chemical transformations:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles/electrophiles depending on the desired reaction pathway. Reaction conditions are carefully controlled to achieve high specificity and yield .
N-Trityl Candesartan Methyl Ester-d4 functions primarily as a reference compound in pharmacological studies related to angiotensin II receptor antagonism. Its mechanism involves blocking the effects of angiotensin II, leading to vasodilation and reduced blood pressure. The deuterated form aids in tracing metabolic pathways without altering the pharmacological activity significantly.
Relevant data indicate that these properties make N-Trityl Candesartan Methyl Ester-d4 suitable for various analytical applications in pharmaceuticals .
N-Trityl Candesartan Methyl Ester-d4 has several scientific applications:
This compound's unique characteristics make it invaluable for ongoing research in drug development and quality assurance within pharmaceutical manufacturing .
N-Trityl Candesartan Methyl Ester-d4 is a deuterated synthetic intermediate with the molecular formula C44H32D4N6O3 and a molecular weight of 700.82 g/mol [1] [2]. This isotopically labeled compound is systematically named as methyl 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate [2]. The deuterium atoms are specifically positioned at the 2',3',5', and 6' positions of the biphenyl moiety, replacing all four aromatic hydrogen atoms in that ring system [2]. The compound features two critical protecting groups: a methyl ester protecting the carboxylic acid functionality and a trityl (triphenylmethyl) group protecting the N-2 position of the tetrazole ring [7]. This structural complexity is reflected in its SMILES representation: [2H]c1c([2H])c(c([2H])c([2H])c1Cn2c(OCC)nc3cccc(C(=O)OC)c23)c4ccccc4c5nnn(n5)C(c6ccccc6)(c7ccccc7)c8ccccc8
[2]. The compound is identified by various catalog numbers including sc-475746 (Santa Cruz Biotechnology) and TRC-T887216 (LGC Standards) [1] [2].
Table 1: Nomenclature and Identifiers of N-Trityl Candesartan Methyl Ester-d4
Nomenclature Type | Designation |
---|---|
Systematic Name | Methyl 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Molecular Formula | C44H32D4N6O3 |
Molecular Weight | 700.82 g/mol |
Unlabeled CAS | 150058-32-5 |
Key Catalog Numbers | sc-475746 (SCBT), TRC-T887216 (LGC) |
N-Trityl Candesartan Methyl Ester-d4 serves as a crucial isotopically labeled precursor in the synthesis of deuterated candesartan analogs, enabling detailed pharmacokinetic and metabolic studies [2] [6]. The strategic deuteration at aromatic positions provides enhanced metabolic stability compared to its non-deuterated counterpart while maintaining similar steric and electronic properties [2]. This deuterated intermediate is typically supplied in high-purity "neat" form, making it suitable for analytical applications, particularly as an internal standard in mass spectrometry-based quantification of candesartan and related compounds in biological matrices [2] [6]. The incorporation of deuterium atoms creates distinctive mass spectral signatures that allow researchers to differentiate between the endogenous compound and administered deuterated analogs, facilitating precise tracking of drug distribution and metabolism [6]. Furthermore, the trityl and methyl ester protecting groups enable selective deprotection strategies during multi-step synthesis, allowing pharmaceutical chemists to generate specific deuterated derivatives for structure-activity relationship studies [4] [7]. The compound's role extends to the development of certified reference standards for analytical method validation (AMV) and quality control (QC) applications in abbreviated new drug application (ANDA) submissions and commercial production [7].
Table 2: Key Features of Deuterium Labeling in N-Trityl Candesartan Methyl Ester-d4
Characteristic | Specification |
---|---|
Deuteration Position | 2',3',5',6' positions of biphenyl ring |
Number of Deuterium Atoms | 4 |
Deuteration Level | ≥98% (typical for research compounds) |
Analytical Utility | Internal standard for LC-MS/MS quantification |
Metabolic Advantage | Reduced oxidative metabolism at deuterated positions |
Molecular Weight Shift | +4 mass units compared to non-deuterated analog |
The development of N-Trityl Candesartan Methyl Ester-d4 is intrinsically linked to the evolution of angiotensin II receptor blockers (ARBs), particularly candesartan cilexetil, a prodrug approved for hypertension treatment in 1997 [3] [4]. The non-deuterated parent compound, N-Trityl Candesartan (CAS 139481-72-4), emerged as a key synthetic intermediate in candesartan production, specifically designed to protect the reactive tetrazole ring during manufacturing processes [3] [10]. This protection strategy addressed the significant challenge of tetrazole group reactivity, which had complicated the synthesis of early sartan-class drugs [4]. X-ray crystallographic studies later revealed that tritylated sartan intermediates, including the N-Trityl Candesartan series, exist exclusively as the N-2 regioisomer rather than the historically reported N-1 isomer, correcting a longstanding structural misconception in pharmaceutical literature [4] [7]. The deuterated methyl ester variant was subsequently developed to support metabolic profiling studies of candesartan, particularly to investigate its complex activation pathway from the cilexetil ester prodrug to the active carboxylic acid metabolite [6] [10]. The compound has also facilitated research into novel metal complexes; studies have shown that copper(II) complexes of trityl candesartan derivatives exhibit enhanced antioxidant properties and improved angiotensin II antagonism compared to non-complexed candesartan [9]. This deuteration strategy represents a broader trend in pharmaceutical development where isotopic labeling of synthetic intermediates enables sophisticated metabolic studies while maintaining the core pharmacological activity of angiotensin II receptor antagonists.
Table 3: Key Synthetic Intermediates in Candesartan Development
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
N-Trityl Candesartan | 139481-72-4 | C43H34N6O3 | Tetrazole-protected intermediate |
N-Trityl Candesartan Methyl Ester-d4 | 150058-32-5 (unlabeled) | C44H32D4N6O3 | Deuterated analog for metabolic studies |
N-Trityl Candesartan Trityl Ester | 1797113-00-8 | C62H48N6O3 | Double-protected intermediate (tetrazole and carboxyl) |
Candesartan (active metabolite) | 139481-59-7 | C24H20N6O3 | Active angiotensin II receptor antagonist |
The historical significance of this deuterated compound extends to resolving structural controversies surrounding tetrazole protection in sartan synthesis. Early literature ambiguously assigned the trityl group to either the N-1 or N-2 position of the tetrazole ring [4]. Advanced structural elucidation techniques, including single-crystal X-ray diffraction studies of related intermediates like N-tritylolmesartan ethyl, definitively established that tritylated tetrazole intermediates in sartan synthesis exclusively adopt the N-2-trityl configuration [4]. This structural clarification directly impacts the correct identification of process-related impurities in candesartan manufacturing and informed the development of improved synthetic routes for deuterated analogs like N-Trityl Candesartan Methyl Ester-d4 [4] [7]. The compound continues to serve as a vital tool in ongoing research exploring the structure-function relationships of angiotensin II receptor blockers, particularly in studies requiring isotopic tracing to differentiate between metabolic pathways or to quantify drug distribution in complex biological systems [6] [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8